molecular formula C11H13NO4S B11945702 N-[4-(2-oxopropylsulfonyl)phenyl]acetamide CAS No. 4999-02-4

N-[4-(2-oxopropylsulfonyl)phenyl]acetamide

Cat. No.: B11945702
CAS No.: 4999-02-4
M. Wt: 255.29 g/mol
InChI Key: SJXNZIGVAWVGSA-UHFFFAOYSA-N
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Description

N-[4-(2-oxopropylsulfonyl)phenyl]acetamide is a synthetic organic compound of significant interest in modern chemical and pharmaceutical research. It features an acetamide group linked to a phenyl ring that is further substituted with a 2-oxopropylsulfonyl moiety. This specific molecular architecture, which incorporates both sulfonyl and carbonyl functional groups, suggests potential for diverse reactivity and biological activity, making it a valuable intermediate for exploratory synthesis and method development. While the precise applications and mechanism of action for this specific compound require further investigation, its structural features are common in the development of novel chemical entities. Related sulfonamide and acetamide compounds are extensively studied for their various properties and are often used as key intermediates in medicinal chemistry campaigns . For instance, research into analogs of N-(4-hydroxyphenyl) acetamide (paracetamol/acetaminophen) that contain sulfonamide groups has shown promise in developing analgesics that retain therapeutic effects while lacking hepatotoxicity . Similarly, the crystal structures of related compounds, such as N-(4-sulfamoylphenyl)acetamide, provide insight into the supramolecular architecture, like hydrogen-bonded tubes, that can be formed by molecules of this class . Researchers can utilize this compound as a building block for the synthesis of more complex molecules or as a standard in analytical studies. It is supplied with comprehensive analytical data to ensure identity and purity. This product is strictly labeled "For Research Use Only" and is not intended for human, veterinary, or diagnostic use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4999-02-4

Molecular Formula

C11H13NO4S

Molecular Weight

255.29 g/mol

IUPAC Name

N-[4-(2-oxopropylsulfonyl)phenyl]acetamide

InChI

InChI=1S/C11H13NO4S/c1-8(13)7-17(15,16)11-5-3-10(4-6-11)12-9(2)14/h3-6H,7H2,1-2H3,(H,12,14)

InChI Key

SJXNZIGVAWVGSA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C

Origin of Product

United States

Synthetic Methodologies for N 4 2 Oxopropylsulfonyl Phenyl Acetamide

Synthetic Pathways and Reaction Mechanisms

A logical synthetic pathway involves a three-stage process:

Formation of a key intermediate, 4-acetamidobenzenesulfonyl chloride, which incorporates both the sulfonylphenyl core and the acetamide (B32628) group.

Reduction of the sulfonyl chloride to a more reactive sulfinate salt.

Alkylation of the sulfinate salt to introduce the 2-oxopropyl group, yielding the final product.

The foundational step in this synthesis is the creation of the 4-acetamidobenzenesulfonyl phenyl core. This is most effectively achieved through the chlorosulfonation of acetanilide (B955). In this electrophilic aromatic substitution reaction, acetanilide is treated with an excess of chlorosulfonic acid. prepchem.comlivejournal.com The acetamido group is an ortho-, para-director, and due to steric hindrance at the ortho position, the bulky chlorosulfonyl group is predominantly directed to the para position.

The reaction is typically performed at low temperatures, often in an ice bath, to control the reactivity of the chlorosulfonic acid and to prevent the formation of unwanted side products. livejournal.commercer.edu Thionyl chloride can also be added to the reaction mixture to improve the conversion to the sulfonyl chloride. prepchem.com The reaction is quenched by carefully pouring the mixture onto ice water, which precipitates the 4-acetamidobenzenesulfonyl chloride product. prepchem.commercer.edu

The final and crucial step is the attachment of the 2-oxopropyl group to the sulfur atom to form the sulfone. This is accomplished via a two-step sequence starting from the 4-acetamidobenzenesulfonyl chloride prepared previously.

First, the sulfonyl chloride is reduced to the corresponding sulfinate salt. A common and effective method for this reduction is the reaction of 4-acetamidobenzenesulfonyl chloride with a reducing agent like sodium sulfite (B76179) (Na₂SO₃) in an aqueous solution, often with the addition of sodium bicarbonate. nih.govgoogle.com This reaction yields sodium 4-acetamidobenzenesulfinate.

Second, the sodium 4-acetamidobenzenesulfinate undergoes S-alkylation to form the desired sulfone. Sulfinates are ambident nucleophiles, but reaction with soft electrophiles like α-halo ketones results in alkylation at the sulfur atom. researchgate.net Therefore, reacting sodium 4-acetamidobenzenesulfinate with chloroacetone (B47974) (1-chloro-2-propanone) provides the target molecule, N-[4-(2-oxopropylsulfonyl)phenyl]acetamide. organic-chemistry.org This reaction is a well-established method for the formation of β-keto sulfones. mdpi.com

Optimization of Synthetic Conditions and Yields

The efficiency of the proposed synthesis depends on the careful optimization of each step. The table below outlines key parameters for optimizing the reaction conditions and maximizing yields based on analogous transformations reported in the literature.

StepReactionReagentsSolventTemperatureKey Optimization Parameters
1 ChlorosulfonationAcetanilide, Chlorosulfonic Acid, Thionyl Chloride prepchem.comNone0-60°C prepchem.comMaintaining low initial temperature to control exotherm and ensure para-selectivity; portion-wise addition of acetanilide. prepchem.commercer.edu
2 Reduction to Sulfinate4-Acetamidobenzenesulfonyl Chloride, Sodium Sulfite, Sodium Bicarbonate google.comWater70-80°C google.comControl of pH with sodium bicarbonate; ensuring complete dissolution of reagents.
3 S-AlkylationSodium 4-Acetamidobenzenesulfinate, ChloroacetonePolar aprotic solvents (e.g., DMF, DMSO)Room Temperature to Mild HeatingUse of a phase-transfer catalyst may improve yield in biphasic systems; ensuring anhydrous conditions can prevent side reactions. organic-chemistry.org

This table is based on established procedures for similar chemical transformations and serves as a guideline for the synthesis of this compound.

Scale-Up Considerations for Research Applications

Scaling up the synthesis of this compound from a laboratory to a research scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Reagent Handling and Safety: The chlorosulfonation step involves highly corrosive and reactive reagents, namely chlorosulfonic acid and thionyl chloride. mercer.edu These evolve hydrogen chloride gas, necessitating the use of an efficient fume hood and appropriate personal protective equipment. On a larger scale, managing the exothermic nature of the reaction is critical, requiring a robust cooling system and controlled addition of reagents.

Reaction Work-up and Purification: The work-up for the chlorosulfonation involves quenching the reaction mixture in ice water, which can be hazardous on a large scale if not done carefully. mercer.edu The subsequent purification of intermediates and the final product would likely involve recrystallization, which is a scalable technique. google.com The choice of solvents for extraction and recrystallization would need to be optimized for both yield and ease of handling at a larger volume.

Cost and Availability of Starting Materials: The primary starting materials, such as acetanilide, chlorosulfonic acid, sodium sulfite, and chloroacetone, are bulk chemicals and are relatively inexpensive, making the proposed route economically viable for producing research quantities of the compound.

Advanced Spectroscopic and Structural Elucidation of N 4 2 Oxopropylsulfonyl Phenyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Specific ¹H NMR data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for N-[4-(2-oxopropylsulfonyl)phenyl]acetamide, are not available in the public domain. The elucidation of the proton environment would require experimental analysis of the purified compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Experimentally determined ¹³C NMR data for this compound, which would confirm the carbon skeleton and the presence of key functional groups, could not be found in the searched literature.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

There are no published studies detailing the use of two-dimensional NMR techniques for the structural confirmation of this compound. Such analyses would be crucial for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecular structure.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy

The characteristic infrared absorption frequencies for this compound have not been reported. Experimental IR spectroscopy would be needed to identify the vibrational modes of its functional groups.

Raman Spectroscopy

No Raman spectroscopic data for this compound could be located. This analysis would provide complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

No specific UV-Vis absorption spectra for this compound have been reported. Such data would provide information about the electronic transitions within the molecule, particularly concerning the conjugated system involving the phenyl ring and the sulfonyl and acetamide (B32628) groups.

X-ray Crystallography

Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

The crystal structure of this compound is expected to be significantly influenced by a variety of intermolecular forces, including hydrogen bonding and other weaker interactions. A powerful tool to visualize and quantify these interactions is Hirshfeld surface analysis, which maps the electron distribution of a molecule within a crystal.

For a molecule like this compound, the prominent interactions would likely involve the sulfonyl and acetamide groups. The oxygen atoms of the sulfonyl group and the carbonyl oxygen of the acetamide group are strong hydrogen bond acceptors. The hydrogen atom on the amide nitrogen is a potent hydrogen bond donor.

In a related compound, N-[4-(propylsulfamoyl)phenyl]acetamide, crystallographic studies reveal that molecules are linked by N—H···O hydrogen bonds, forming distinct chains. nih.gov Specifically, the amide hydrogen interacts with a sulfonyl oxygen atom. It is highly probable that this compound would exhibit similar hydrogen bonding motifs, leading to the formation of supramolecular chains or networks.

The interplay of these strong and weak interactions dictates the final three-dimensional architecture of the crystal lattice. The shape and electronic properties of the molecule, as visualized by the Hirshfeld surface, would highlight the regions most active in intermolecular bonding.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, with the chemical formula C₁₁H₁₃NO₄S, the theoretical elemental composition can be calculated based on its atomic weights.

The molecular weight of this compound is 255.29 g/mol . The expected elemental percentages are as follows:

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.0111132.1151.76
HydrogenH1.011313.135.14
NitrogenN14.01114.015.49
OxygenO16.00464.0025.07
SulfurS32.06132.0612.56
Total 255.29 100.00

Experimental data from elemental analysis of a synthesized sample of this compound would be compared against these theoretical values to confirm the purity and empirical formula of the compound. For instance, in the synthesis of a related compound, N-phenyl-2-(phenylsulfanyl)acetamide, elemental analysis was used to confirm its composition. researchgate.net

Microscopic Characterization (e.g., Scanning Electron Microscopy for morphological studies of related compounds)

Scanning Electron Microscopy (SEM) is a valuable technique for studying the surface morphology and topography of solid materials. While specific SEM images for this compound are not available, analysis of related crystalline organic compounds can provide insight into the expected observations.

SEM analysis of a crystalline powder of this compound would reveal the size, shape, and surface features of its microcrystals. The morphology is a direct consequence of the internal crystal structure and the conditions of crystallization. For example, a related compound, N-(4-sulfamoylphenyl)acetamide, was recrystallized to form colorless prisms, a morphology that could be visualized in detail with SEM. researchgate.net

The images obtained from SEM could show well-defined crystal facets, aggregates of smaller crystallites, or amorphous particles, depending on the sample preparation and purity. The magnification capabilities of SEM would allow for the examination of features on the micrometer to nanometer scale, providing a comprehensive view of the solid-state structure of the compound.

No Publicly Available Computational Studies Found for this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific computational chemistry or theoretical investigation studies were found for the compound this compound.

Extensive searches were conducted to locate research pertaining to the quantum chemical calculations, including Density Functional Theory (DFT) studies on its electronic structure and reactivity, as well as conformational analysis and energy minimization. Similarly, inquiries into molecular docking simulations, such as the prediction of ligand-target binding modes, estimation of binding affinities, and characterization of allosteric binding sites for this specific molecule, yielded no relevant results.

The scientific community has published computational analyses on a variety of structurally related acetamide and sulfonamide derivatives. These studies employ methods like DFT and molecular docking to explore the properties and potential biological activities of those compounds. However, a direct application of these computational methodologies to this compound has not been reported in the accessible scientific literature.

Consequently, the generation of an article with detailed research findings and data tables as per the requested outline is not possible at this time due to the absence of primary research data for this particular chemical entity. Further research and publication in the field of computational chemistry would be required to provide the specific analyses requested.

Computational Chemistry and Theoretical Investigations of N 4 2 Oxopropylsulfonyl Phenyl Acetamide

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are powerful computational methods used to understand the physical movement of atoms and molecules over time. For a compound like N-[4-(2-oxopropylsulfonyl)phenyl]acetamide, MD simulations could provide valuable insights into its behavior in a biological system. However, no such studies have been published.

Analysis of Ligand-Biomolecule Complex Stability and Dynamics

There is no publicly available research that has documented the use of MD simulations to analyze the stability and dynamics of a complex formed between this compound and a specific biomolecule. Such a study would typically involve simulating the compound docked into the active site of a target protein and analyzing parameters like root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and interaction energies over the course of the simulation to understand the stability of the binding.

Investigation of Solvent Effects and Conformational Flexibility

Similarly, the scientific literature lacks studies on the solvent effects and conformational flexibility of this compound using MD simulations. This type of investigation would explore how the compound's three-dimensional shape changes in different solvent environments, which is crucial for understanding its solubility, membrane permeability, and interactions with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds.

Development of Predictive Models for Biological Modulators

No QSAR models specifically developed for a series of biological modulators that include this compound have been reported in the literature. The development of such a model would require a dataset of structurally related compounds with experimentally determined biological activities.

Identification of Key Descriptors for Activity

As no QSAR models exist for this compound, there has been no identification of key molecular descriptors that are critical for its biological activity. These descriptors, which can be electronic, steric, or hydrophobic in nature, are the foundation of any QSAR study and are used to build the predictive mathematical models.

Structure Activity Relationship Sar Studies of N 4 2 Oxopropylsulfonyl Phenyl Acetamide and Its Analogs

Systematic Structural Modifications of the Core Scaffold

The N-[4-(sulfonyl)phenyl]acetamide scaffold has been the subject of various medicinal chemistry campaigns, particularly in the development of enzyme inhibitors and receptor modulators. The systematic modification of its different components—the phenyl ring, the sulfonyl linker, the ketone moiety, and the acetamide (B32628) functionality—provides crucial insights into the structural requirements for biological activity.

The substitution pattern on the phenyl ring attached to the acetamide group is a critical determinant of potency and selectivity for many biological targets. In a series of 4-(phenylsulfamoyl)phenylacetamide analogs developed as mGlu4 positive allosteric modulators, substitutions on this internal phenyl ring were explored. nih.gov Introducing a 3-methoxy group was well-tolerated and resulted in a compound with potency comparable to the initial lead. nih.gov A 3-chloro substituent also yielded a highly potent compound. nih.gov However, moving the chloro group to the 2-position, ortho to the acetamide, led to an inactive compound, suggesting that steric hindrance in this region is detrimental to activity. nih.gov

In another context, for N-phenylacetamide derivatives containing 4-arylthiazole moieties, substitutions on the phenyl ring of the acetamide group also influenced antibacterial activity. nih.gov These findings underscore the importance of both the electronic and steric properties of substituents on the phenyl ring for optimizing biological activity.

Analog SeriesPhenyl Ring SubstitutionEffect on ActivityReference
4-(phenylsulfamoyl)phenylacetamides (mGlu4 PAMs)3-MethoxyWell-tolerated, equipotent to lead nih.gov
4-(phenylsulfamoyl)phenylacetamides (mGlu4 PAMs)3-ChloroEquipotent to most potent analog nih.gov
4-(phenylsulfamoyl)phenylacetamides (mGlu4 PAMs)2-ChloroInactive, likely due to steric hindrance nih.gov

The sulfonyl group serves as a key linker and its characteristics can significantly impact a molecule's properties. In the development of tumor necrosis factor-alpha converting enzyme (TACE) inhibitors, replacing an amide functionality with a sulfonyl group led to a new series of potent inhibitors. nih.gov This suggests that the sulfonyl group in N-[4-(2-oxopropylsulfonyl)phenyl]acetamide is a critical pharmacophoric feature.

For analogs where the sulfonyl group is part of a sulfonamide, modifications to the group attached to the sulfur atom have shown varied effects. In the 4-(phenylsulfamoyl)phenylacetamide series, replacing aryl sulfonamides with alkyl or cycloalkyl sulfonamides resulted in reduced potency and maximal effect. nih.gov This indicates a preference for an aromatic substituent on the sulfone for this particular target.

Information on the specific N-(2-oxopropyl)sulfonyl moiety is limited in SAR studies. However, research on sulfinyl acetamide derivatives, which are structurally related, has shown that this part of the molecule can be modified to influence central nervous system activity. researchgate.net The ketone within the 2-oxopropyl group introduces a polar, hydrogen bond-accepting feature, which could be critical for interaction with a biological target. Variations could include altering the length of the alkyl chain (e.g., oxoethyl or oxobutyl) or modifying the ketone itself (e.g., reduction to a hydroxyl or conversion to an oxime) to probe the importance of this feature.

The acetamide group is another key site for modification. In studies of 4-(phenylsulfamoyl)phenylacetamide analogs, changing a 2-furyl amide to a 2-pyridyl amide resulted in a 30-fold increase in potency, highlighting the significant impact of the N-substituent on activity. nih.gov Further exploration of N-substituted acetamide derivatives has led to the discovery of potent P2Y14R antagonists. nist.gov

Analog SeriesAcetamide DerivatizationEffect on ActivityReference
4-(phenylsulfamoyl)phenylacetamides2-Furyl amide to 2-Pyridyl amide30-fold increase in potency nih.gov
Flavonoid acetamidesStructural modificationsSignificant impact on bioavailability and antioxidant properties mdpi.com

Correlation of Structural Features with Modulatory Potency

Based on the analysis of related compounds, a clear correlation emerges between specific structural features and biological potency. For the N-[4-(sulfonyl)phenyl]acetamide scaffold, potency is highly sensitive to the steric and electronic environment of the molecule.

Aromaticity and Substitution: The presence of aromatic rings, both on the acetamide side and potentially on the sulfonyl side, appears to be beneficial for the potency of some analogs. nih.gov The position of substituents on the phenyl ring of the acetamide is crucial, with substitution at the ortho position being detrimental in some cases. nih.gov

Sulfonyl Linker: The sulfonyl group is a key structural element. For sulfonamide analogs, aryl substituents are preferred over alkyl ones for certain targets. nih.gov This suggests that π-stacking interactions involving the sulfonyl-attached aryl ring could be important.

Amide Substituent: The group attached to the amide nitrogen has a profound effect on potency. Small changes, such as replacing one heterocycle with another, can lead to significant gains in activity. nih.gov

For this compound, these correlations suggest that its biological activity will be highly dependent on the specific interactions that the 2-oxopropyl group can form with a target protein. The ketone offers a hydrogen bond acceptor, and the propyl chain provides a degree of conformational flexibility.

Design Principles for Enhanced Research Probes

The SAR insights from related analogs provide a roadmap for designing new research probes based on the this compound scaffold.

Systematic Phenyl Ring Substitution: To probe the electronic and steric requirements of a target, a library of analogs with small, electron-donating and electron-withdrawing groups at the meta and para positions of the phenyl ring should be synthesized. The ortho position should be avoided initially unless a specific interaction is hypothesized.

Probing the Ketone Moiety: The necessity and role of the ketone should be investigated. Analogs with the ketone reduced to a hydroxyl group, converted to an oxime, or replaced with other functional groups would clarify its importance. Varying the length of the alkyl chain (from methyl to butyl) would probe the size of the binding pocket.

Diversification of the Acetamide Group: The acetamide group is a prime candidate for modification to enhance potency and selectivity. Replacing the acetyl group with other small alkyl or aryl groups, or introducing substituents on the amide nitrogen, could lead to improved compounds. nih.govnist.gov

Isosteric Replacement of the Sulfonyl Group: To understand the role of the sulfonyl group, it could be replaced with isosteres such as a sulfoxide (B87167) or a sulfonamide. This could also modulate the physicochemical properties of the resulting compounds.

By systematically applying these design principles, it should be possible to develop potent and selective research probes from the this compound scaffold to investigate various biological systems.

Mechanistic Biochemical and Cellular Studies

Enzyme Inhibition and Modulation Studies

Enzyme inhibition is a critical area of drug discovery and molecular biology, focusing on how molecules can bind to enzymes and decrease their activity. This can provide therapeutic effects by correcting metabolic imbalances or blocking pathogenic processes.

Investigation of Specific Enzyme Targets

A variety of enzymes are studied as potential targets for therapeutic intervention due to their roles in numerous physiological and pathological processes.

nSMase2 (neutral sphingomyelinase 2): This enzyme is a key player in the biogenesis of extracellular vesicles (EVs), including exosomes, by generating ceramide from sphingomyelin. nih.govnih.govmdpi.com Inhibition of nSMase2 is an attractive strategy for controlling EV-mediated diseases, and a number of small-molecule inhibitors have been developed and studied in preclinical models. nih.govresearchgate.net For instance, the inhibitor GW4869 has been widely used to block exosome secretion in research settings. nih.govmdpi.com

Urease: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. semanticscholar.orgnih.gov It is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, as the ammonia produced helps neutralize the acidic gastric environment. nih.gov Therefore, urease inhibitors are sought after for treating infections caused by these organisms. nih.govrsc.org Kinetic studies help determine the mode of inhibition, such as competitive, non-competitive, or mixed inhibition. semanticscholar.orgnih.govnih.gov

MurE Ligases: The Mur ligase family (MurC, MurD, MurE, and MurF) is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. nih.gov Because these enzymes are vital for bacterial survival and have no human counterparts, they represent a prime target for the development of novel antibacterial agents to combat multidrug-resistant strains. nih.gov

Factor VIIa: As a key initiator of the coagulation cascade, Factor VIIa (FVIIa) in complex with tissue factor (TF) is a major target for anticoagulant therapies. nih.gov Inhibitors of the TF-FVIIa complex can prevent the formation of blood clots and are investigated for the management of thrombotic diseases. nih.govnih.gov

Cholinesterase: This enzyme family, primarily acetylcholinesterase (AChE), is responsible for breaking down the neurotransmitter acetylcholine (B1216132). nih.govnih.gov Cholinesterase inhibitors increase the levels and duration of action of acetylcholine and are used therapeutically for conditions like Alzheimer's disease and myasthenia gravis. nih.govnih.gov

β-secretase-1 (BACE1): BACE1 is an aspartic protease that performs the initial step in the generation of amyloid-β (Aβ) peptides from the amyloid precursor protein (APP). nih.govnih.govresearchgate.net The accumulation of Aβ is a hallmark of Alzheimer's disease, making BACE1 a major therapeutic target, though clinical trials for BACE1 inhibitors have faced significant challenges. nih.govmdpi.com

Dyrk1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A): Located on chromosome 21, Dyrk1A is overexpressed in individuals with Down's syndrome and is implicated in the cognitive deficits associated with the condition. nih.govnih.gov It also plays a role in neurodegenerative diseases like Alzheimer's by phosphorylating proteins involved in neurofibrillary tangle formation. nih.gov

Ribonucleotide Reductase (RR): RR is an essential enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. nih.gov This is the rate-limiting step in DNA synthesis, making RR a crucial target for anticancer drugs, as its expression is elevated in proliferating cancer cells. nih.gov

Kinetic and Mechanistic Characterization of Enzyme Interactions

Understanding the kinetics and mechanism of how a compound interacts with its target enzyme is fundamental. Kinetic studies reveal important parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), which quantify the inhibitor's potency. The mode of inhibition—whether competitive, non-competitive, uncompetitive, or mixed—provides insight into the inhibitor's binding site and mechanism of action. For example, a competitive inhibitor typically binds to the active site of the enzyme, directly competing with the natural substrate. nih.gov

Table 1: Enzyme Inhibition Data for Selected Inhibitors (Illustrative) This table illustrates the type of data generated in enzyme inhibition studies for various known inhibitors, not for N-[4-(2-oxopropylsulfonyl)phenyl]acetamide.

Enzyme TargetExample InhibitorIC50 / Ki ValueMode of InhibitionReference
nSMase2DPTIPIC50 = 30 nMNon-competitive nih.govresearchgate.net
nSMase2GW4869IC50 = 1 µMNon-competitive mdpi.com
UreaseIbuprofen-sulfathiazole conjugateIC50 = 9.95 µMCompetitive semanticscholar.org
β-secretase-1 (BACE1)Piperazine derivative 6IC50 = 0.18 nMNot Specified nih.gov
Dyrk1APST-001IC50 = 40 nMNot Specified nih.gov

Cellular Pathway Interrogation

Investigating how a compound affects cellular pathways provides a broader understanding of its biological activity beyond a single enzyme target. These studies are typically conducted in vitro using cultured cell lines.

Effects on Cellular Viability and Proliferation (In Vitro)

A primary step in cellular studies is to determine a compound's effect on cell survival and growth. Assays like the MTT assay measure metabolic activity, which is often used as a proxy for cell viability. Such studies are crucial for identifying cytotoxic compounds, which could be potential anticancer agents, or for ensuring that a compound intended for other therapeutic uses does not have unintended toxic effects on cells.

Induction of Specific Cellular Responses

Compounds can trigger a wide array of specific responses within a cell, providing clues to their mechanism of action.

Caspase Activation: Caspases are a family of proteases that are central to the execution of apoptosis, or programmed cell death. nih.govnih.gov The activation of initiator caspases (like caspase-8 or -9) and executioner caspases (like caspase-3) is a hallmark of apoptosis. nih.govnih.gov Inducing caspase activation is a key strategy for many anticancer drugs. researchgate.net Conversely, some drug-induced cellular states, such as severe oxidative stress, can paradoxically inhibit caspase activation. nih.gov

Mitochondrial Membrane Potential Changes: The mitochondrion is central to both life and death decisions in a cell. A loss of mitochondrial membrane potential is an early event in apoptosis, often linked to the release of pro-apoptotic factors like cytochrome c. nih.gov

Reactive Oxygen Species (ROS) Generation: ROS are chemically reactive molecules containing oxygen that are byproducts of normal metabolism. nih.gov However, excessive ROS can lead to oxidative stress, damaging cellular components like DNA, proteins, and lipids. nih.gov Some drugs induce ROS generation as part of their therapeutic or toxic mechanism. ROS can act as signaling molecules in various pathways, including those leading to differentiation or apoptosis. nih.gov

Impact on Cellular Morphology and Integrity

The physical appearance and structural integrity of a cell can be significantly altered by chemical compounds. Microscopic examination can reveal changes such as cell shrinkage, membrane blebbing (a feature of apoptosis), or outright cell membrane rupture (a hallmark of necrosis). These morphological changes provide valuable, direct evidence of a compound's effect on cellular health and the mode of cell death it may induce.

Biochemical Interaction Profiling with Biomolecules

The understanding of a compound's mechanism of action at the molecular level is fundamental to elucidating its biological effects. This section details the available research on the direct interactions of this compound with key biological macromolecules, namely proteins and nucleic acids. Such studies are critical in identifying the cellular partners of the compound and unraveling the initial events that trigger its downstream cellular responses.

Protein-Ligand Binding Assays

Comprehensive searches of scientific literature and bioactivity databases have been conducted to identify specific protein targets of this compound. These investigations sought to uncover quantitative data from various protein-ligand binding assays, such as enzyme inhibition assays, receptor binding studies, or biophysical measurements of protein-compound complex formation.

Despite these efforts, specific experimental data detailing the direct binding of this compound to any particular protein is not available in the public domain at this time. While the biological activity of structurally related compounds is sometimes attributed to their interaction with specific enzymes or receptors, no such studies have been published for this compound itself. Therefore, no data tables of binding affinities (e.g., Kd, Ki, or IC50 values) or detailed descriptions of protein-ligand interaction studies can be provided.

DNA/RNA Interaction Studies

To assess the potential for this compound to interact directly with genetic material, a thorough review of existing literature was performed. This search focused on studies employing techniques such as electrophoretic mobility shift assays (EMSA), fluorescence polarization, isothermal titration calorimetry (ITC), or spectroscopic methods to investigate the binding of the compound to DNA or RNA.

The search did not yield any published research or experimental data demonstrating a direct interaction between this compound and either DNA or RNA. Consequently, there is no information available on its binding affinity, mode of interaction (e.g., intercalation, groove binding), or any potential to influence nucleic acid structure or function. As a result, no data tables or detailed findings concerning DNA/RNA interaction studies can be presented.

Further research is required to explore the biochemical interactions of this compound and to identify its molecular targets within the cell.

Chemical Biology Applications and Biological Activity Profiling Research Oriented

Antimicrobial Activity

There are no available studies on the antimicrobial effects of N-[4-(2-oxopropylsulfonyl)phenyl]acetamide.

Antibacterial Spectrum and Potency (In Vitro)

No data has been published regarding the in vitro antibacterial activity of this compound against any bacterial strains.

Antifungal Efficacy (In Vitro)

There is no published research on the in vitro antifungal efficacy of this compound against any fungal species.

Nematicidal Properties (In Vitro)

No studies have been found that investigate the in vitro nematicidal properties of this compound.

Antiviral Activity (In Vitro)

There is a lack of published research on the in vitro antiviral activity of this compound against any viruses.

Antioxidant Capacity Assessment (In Vitro)

No in vitro studies have been conducted to assess the antioxidant capacity of this compound.

Role as Molecular Probes in Biological Systems

There is no information available on the use of this compound as a molecular probe in any biological systems.

Research on "this compound" as a Medicinal Chemistry Scaffold Remains Undisclosed

Despite a thorough search of publicly available scientific literature, detailed research findings on the specific chemical compound This compound and its direct application as a scaffold in medicinal chemistry research could not be identified. Consequently, the construction of a detailed article focusing on its biological activity profiling and exploration as a medicinal chemistry scaffold, as per the requested outline, cannot be fulfilled at this time.

While the broader chemical classes to which this compound belongs, such as acetamides and sulfonamides, are extensively studied in medicinal chemistry and have served as scaffolds for a wide array of drugs, information specifically pertaining to this compound is not available in the public domain. This suggests that either research into this specific scaffold has not been conducted, is in a very early and unpublished stage, or is part of proprietary research that has not been disclosed.

Without access to primary research literature detailing the exploration of this compound as a medicinal chemistry scaffold, any attempt to generate content for the requested article would be speculative and would not meet the required standards of scientific accuracy and detail. Therefore, no data tables or detailed research findings can be provided as requested in the instructions.

Future Research Directions and Interdisciplinary Prospects

Development of Advanced Synthetic Methodologies

The future synthesis of N-[4-(2-oxopropylsulfonyl)phenyl]acetamide and its analogs is poised to benefit from the adoption of advanced chemical strategies that promise greater efficiency, sustainability, and scalability.

Flow Chemistry and Automation: Continuous flow synthesis represents a significant leap forward from traditional batch processing. For the synthesis of sulfonamides, flow chemistry offers rapid and eco-friendly production, minimizing waste and employing greener media. biorxiv.org Automated flow-through processes have been successfully used to create libraries of secondary sulfonamides with high purity, a technique that could be adapted for the high-throughput synthesis of derivatives of this compound. nih.govnih.gov The use of meso-reactor systems in a flow setup can further enhance the efficiency and safety of preparing sulfonamide libraries. biorxiv.org A patent for the flow synthesis of sulfonylurea compounds also highlights the potential for high-throughput production of related structures. nih.gov

Green Chemistry and Biocatalysis: The principles of green chemistry are increasingly integral to modern synthetic chemistry. A novel and environmentally friendly route for producing N-phenylacetamides has been developed using whole cells of Candida parapsilosis ATCC 7330 as a biocatalyst. rsc.orgnih.gov This method, which relies on the enzymatic activity of arylamine N-acetyltransferase, offers excellent conversion rates under mild conditions and could be explored for the synthesis of the acetamide (B32628) portion of the target molecule. rsc.orgnih.gov

Novel Catalytic Methods: The construction of the core sulfonylacetamide scaffold can be advanced through innovative catalytic methods for carbon-sulfur (C-S) and carbon-nitrogen (C-N) bond formation. Recent advances in palladium-catalyzed C-S bond formation provide efficient ways to assemble structurally diverse aryl sulfides and sulfones. acs.org Organocatalysis, which utilizes small organic molecules to catalyze reactions, offers a robust and less toxic alternative to metal catalysts for C-S bond formation. acs.org Furthermore, new strategies for the direct synthesis of sulfonamides from thiols and amines are emerging, streamlining the synthetic process. axispharm.com

Synthetic MethodologyPotential Advantages for this compound Synthesis
Flow Chemistry Increased efficiency, safety, scalability, and waste minimization. biorxiv.org
Green Synthesis (Biocatalysis) Environmentally friendly, mild reaction conditions, high conversion rates. rsc.orgnih.gov
Advanced Catalysis High regioselectivity, use of less toxic catalysts, streamlined synthetic routes. acs.orgacs.org

Identification of Novel Biological Targets

The structural motifs within this compound suggest several potential biological targets that warrant future investigation.

Carbonic Anhydrases (CAs): The sulfonamide group is a well-known zinc-binding group that targets carbonic anhydrases, enzymes involved in various physiological processes, including pH regulation and fluid balance. mdpi.com Numerous studies have focused on designing sulfonamide-based inhibitors for specific CA isoforms implicated in diseases like glaucoma and cancer. biorxiv.orgnih.govnih.govmdpi.com Future research could explore the inhibitory activity of this compound against various CA isoforms, potentially leading to the development of isoform-selective inhibitors. nih.govmdpi.com

Dihydropteroate (B1496061) Synthase (DHPS): As structural analogs of p-aminobenzoic acid (PABA), sulfonamides can inhibit DHPS, a key enzyme in the bacterial folic acid synthesis pathway. nih.govnih.gov This makes them effective antibacterial agents. nih.gov Investigating the potential of this compound to inhibit DHPS could open avenues for its use as an antimicrobial agent. nih.gov

Heat Shock Protein 90 (Hsp90): Some sulfonamide drugs have been found to inhibit the ATPase activity of Hsp90, a molecular chaperone that plays a crucial role in the stability and function of many proteins involved in cancer. nih.gov Docking simulations and experimental validation have shown that certain sulfonamides can fit into the ATP-binding pocket of Hsp90, suggesting that this compound could be a lead for developing novel Hsp90 inhibitors. nih.gov

Other Potential Targets: The acetamide and sulfonyl groups are present in a wide range of bioactive molecules, suggesting a broad scope for target identification. nih.govresearchgate.netiscientific.org For instance, cyclic sulfonamides with an N-arylacetamide group have been identified as α-glucosidase and α-amylase inhibitors, relevant for diabetes treatment. mdpi.com Additionally, some sulfonamide derivatives exhibit anticancer activity through mechanisms that may not involve classical targets like DHPS. tandfonline.com

Potential Biological TargetRationale for Investigation
Carbonic Anhydrases (CAs) The sulfonamide moiety is a known pharmacophore for CA inhibitors. nih.govmdpi.com
Dihydropteroate Synthase (DHPS) Sulfonamides can act as competitive inhibitors of this bacterial enzyme. nih.gov
Heat Shock Protein 90 (Hsp90) Certain sulfonamides have shown inhibitory activity against this cancer-related protein. nih.gov
α-Glucosidase and α-Amylase Related structures have demonstrated inhibitory potential against these diabetes-related enzymes. mdpi.com

Integration of Omics Technologies in Mechanistic Studies

To fully understand the biological effects of this compound, a systems-level approach integrating various "omics" technologies will be crucial.

Genomics and Transcriptomics: These technologies can reveal how the compound affects gene expression and identify genetic factors that influence its activity. For example, transcriptomic analyses have been used to uncover new molecular mechanisms of resistance to diseases in the presence of certain compounds. nih.gov Studying the transcriptomic profile of cells treated with this compound could elucidate its mechanism of action and identify potential biomarkers for its efficacy.

Proteomics: Proteomics can identify the protein targets of the compound and characterize changes in protein expression and post-translational modifications upon treatment. Photoaffinity labeling combined with mass spectrometry is a powerful tool to elucidate inhibitor binding sites, as demonstrated in studies of sulfonamide inhibitors of carbonic anhydrase. acs.org This approach could be used to definitively identify the direct binding partners of this compound within the proteome.

Metabolomics: Investigating the metabolic fate of this compound is essential to understand its biotransformation and identify its metabolites. Studies on the metabolism of acetanilide (B955) and other aniline (B41778) derivatives have a long history, and modern metabolomics techniques can provide a comprehensive picture of the metabolic pathways involved. nih.govnih.gov Metabolomic profiling of biological fluids after administration of the compound can reveal its metabolic stability and the bioactivity of its metabolites. ebi.ac.uk

Omics TechnologyApplication in Studying this compound
Genomics/Transcriptomics Identify changes in gene expression and genetic determinants of response. nih.gov
Proteomics Identify direct protein targets and characterize changes in the proteome. acs.org
Metabolomics Elucidate metabolic pathways and identify bioactive metabolites. nih.govnih.gov

Exploration of Bio-conjugation Strategies

The chemical structure of this compound lends itself to various bio-conjugation strategies, which could enhance its therapeutic properties.

Antibody-Drug Conjugates (ADCs): ADCs are a class of targeted therapies that use monoclonal antibodies to deliver potent cytotoxic drugs directly to cancer cells. researchgate.netprotein-cell.net The acetamide moiety can be part of the linker that connects the antibody to the drug payload. rsc.org Future research could explore the use of this compound or its derivatives as part of a linker-payload system in ADCs, potentially offering a new class of targeted cancer therapeutics. rsc.orgresearchgate.netprotein-cell.net The stability of the linker is a critical factor influencing the anti-tumor activity of such conjugates. nih.gov

Small Molecule-Drug Conjugates (SMDCs): Similar to ADCs, SMDCs use a small molecule to home in on a target, delivering a cytotoxic payload. Acetazolamide, a sulfonamide, has been used as a homing moiety to target carbonic anhydrase IX in renal cell carcinoma. nih.gov The this compound scaffold could be investigated as a novel homing agent or as part of the linker in SMDCs.

Bioorthogonal Release Strategies: Bioorthogonal chemistry allows for chemical reactions to occur in living systems without interfering with native biochemical processes. A recently developed strategy uses a bioorthogonal "click-release" reaction for the efficient release of sulfonamides from a prodrug form. nih.gov This approach could be applied to this compound to achieve targeted drug release and improve its therapeutic index. nih.gov

Bio-conjugation StrategyPotential Application for this compound
Antibody-Drug Conjugates (ADCs) As a component of the linker-payload system for targeted cancer therapy. rsc.orgresearchgate.net
Small Molecule-Drug Conjugates (SMDCs) As a homing agent or linker for targeted drug delivery. nih.gov
Bioorthogonal Release For controlled and targeted release of the active compound from a prodrug. nih.gov

Advancements in Computational Prediction and Design

Computational methods are indispensable in modern drug discovery, and they will play a pivotal role in the future development of this compound and its analogs.

Molecular Modeling and Docking: Molecular docking simulations can predict the binding modes of this compound with potential biological targets, providing insights into the structural basis of its activity. nih.govnih.govnih.govacs.org These studies can guide the rational design of more potent and selective analogs. For example, docking studies have been used to design novel sulfonamide inhibitors of carbonic anhydrase and to understand their binding to the active site. biorxiv.orgnih.govnih.govacs.org

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models can be used to predict the activity of new, unsynthesized analogs and to guide the design of more potent compounds. researchgate.netnih.govnih.gov QSAR models have been successfully applied to various sulfur-containing compounds, including sulfonamides, to predict their anticancer and herbicidal activities. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interaction between this compound and its target protein over time, assessing the stability of the ligand-receptor complex. nih.govacs.orgnih.gov This information is crucial for understanding the binding mechanism and for the rational design of improved inhibitors.

Computational MethodApplication in this compound Research
Molecular Modeling and Docking Predict binding modes and guide the design of new analogs. nih.govnih.govnih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Predict the biological activity of new compounds and guide lead optimization. researchgate.netnih.gov
Molecular Dynamics (MD) Simulations Assess the stability of the ligand-protein complex and understand binding dynamics. nih.govacs.org

Q & A

Basic: What are the optimized synthetic routes for N-[4-(2-oxopropylsulfonyl)phenyl]acetamide, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves acylation of 4-(2-oxopropyl)aniline with acetic anhydride or acetyl chloride. Key parameters include:

  • Base selection : Pyridine or triethylamine neutralizes HCl byproducts, improving reaction efficiency .
  • Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions like over-acylation.
  • Solvent optimization : Polar aprotic solvents (e.g., dichloromethane) enhance solubility of intermediates.
    Yield improvements (70–85%) are achieved by incremental addition of acetylating agents and rigorous exclusion of moisture .

Basic: How can researchers assess the purity and structural integrity of this compound post-synthesis?

Answer:
Standard analytical workflows include:

  • Chromatography : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients to quantify purity (>95%) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., acetamide proton at δ 2.1 ppm, sulfonyl group at δ 3.5–3.7 ppm) .
    • IR : Detect characteristic bands (C=O at ~1650 cm⁻¹, S=O at ~1150–1350 cm⁻¹) .
  • Mass spectrometry : ESI-MS (expected [M+H]⁺ at m/z 268.1) to verify molecular weight .

Advanced: How to resolve contradictions between computational predictions (e.g., molecular docking) and experimental binding data for this compound?

Answer:
Discrepancies often arise from:

  • Force field limitations : AMBER or CHARMM may inadequately model sulfonyl group interactions. Validate with DFT calculations (B3LYP/6-31G*) for electrostatic potential maps .
  • Solvent effects : Include explicit solvent molecules (e.g., water, DMSO) in MD simulations to mimic experimental conditions .
  • Experimental validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities, cross-referencing with docking scores .

Advanced: What strategies are effective for elucidating structure-activity relationships (SAR) of this compound derivatives?

Answer:
SAR studies require systematic modifications:

  • Functional group variation : Replace the 2-oxopropylsulfonyl group with ethylsulfamoyl or morpholine sulfonyl to assess impact on bioactivity .
  • Bioisosteric replacement : Substitute the acetamide with carbamate or urea groups to modulate pharmacokinetics .
  • Pharmacophore mapping : Overlay active/inactive analogs using Schrödinger Phase to identify critical hydrogen-bond acceptors (e.g., sulfonyl oxygen) .
  • In vitro assays : Test cytotoxicity (MTT assay), enzyme inhibition (IC₅₀), and membrane permeability (Caco-2) to correlate structural changes with activity .

Advanced: What are the key challenges in studying the pharmacokinetics of this compound in vivo, and how can they be addressed?

Answer:
Challenges include:

  • Low solubility : Use co-solvents (PEG 400, cyclodextrins) or nanoformulations to enhance bioavailability .
  • Metabolic instability : Conduct microsomal stability assays (human liver microsomes) to identify vulnerable sites (e.g., acetamide hydrolysis). Stabilize via fluorination or steric hindrance .
  • Tissue distribution : Radiolabel the compound (³H or ¹⁴C) and quantify uptake in target organs via autoradiography .

Advanced: How can researchers validate the compound’s biological targets in complex pathways (e.g., cancer or inflammation)?

Answer:
Target validation involves:

  • Knockdown/knockout models : Use CRISPR-Cas9 to silence putative targets (e.g., NF-κB, COX-2) and assess loss of compound efficacy .
  • Chemical proteomics : Immobilize the compound on beads for pull-down assays combined with LC-MS/MS to identify binding proteins .
  • Pathway analysis : Transcriptomic profiling (RNA-seq) of treated vs. untreated cells to map affected pathways (e.g., apoptosis, oxidative stress) .

Basic: What safety protocols are recommended for handling this compound in the laboratory?

Answer:

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation of vapors .
  • Waste disposal : Segregate organic waste and consult certified agencies for incineration .

Advanced: How does the sulfonyl group’s electronic configuration influence the compound’s reactivity and interactions?

Answer:
The sulfonyl group acts as a strong electron-withdrawing moiety:

  • Reactivity : Enhances electrophilicity at the para-position of the phenyl ring, facilitating nucleophilic aromatic substitution .
  • Binding interactions : Forms hydrogen bonds with arginine or lysine residues in target proteins (e.g., kinase ATP-binding pockets) .
  • Computational analysis : Natural Bond Orbital (NBO) analysis reveals charge distribution, guiding derivatization for improved binding .

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